molecular formula C15H7F2N5O2 B2564678 3-(3,4-Difluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775526-53-8

3-(3,4-Difluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2564678
CAS RN: 1775526-53-8
M. Wt: 327.251
InChI Key: KQUVVHUQTKSVAS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and an oxadiazole ring . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The difluorophenyl group, for example, would introduce electron-withdrawing fluorine atoms, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, isocyanates like 3,4-Difluorophenyl isocyanate can react with amines to form ureas .


Physical And Chemical Properties Analysis

Based on the components of the compound, it’s likely to be a solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of its atoms and the nature of its functional groups .

Safety and Hazards

Compounds containing isocyanate groups can be hazardous. They may be harmful if swallowed, inhaled, or in contact with skin. They can also cause eye and respiratory irritation .

properties

IUPAC Name

3-(3,4-difluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F2N5O2/c16-10-2-1-9(7-11(10)17)13-20-15(24-22-13)14-19-12(21-23-14)8-3-5-18-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUVVHUQTKSVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

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